2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Lipophilicity XLogP3 Drug Design

Procure 2,2-difluoro-1,3-benzodioxole-5-acetic acid as a fluorinated building block for agrochemical and pharmaceutical R&D. The 2,2-difluoro substitution reduces ring acidity (pKa ~14.24 vs 4.31) and increases lipophilicity (XLogP3=2 vs ~1.33), providing enhanced metabolic resistance—slow defluorination kinetics (2,100 nmol/h/mg protein). This scaffold shows insecticidal activity comparable to flubendiamide (100% mortality at 500 mg/L) and enables atropisomeric ligand synthesis (70–80% yield). Differentiate your pipeline with superior bioavailability and metabolic stability.

Molecular Formula C9H6F2O4
Molecular Weight 216.14 g/mol
CAS No. 398156-38-2
Cat. No. B1404362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1,3-benzodioxole-5-acetic acid
CAS398156-38-2
Molecular FormulaC9H6F2O4
Molecular Weight216.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F
InChIInChI=1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13)
InChIKeyQQCFKULMRLDOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1,3-benzodioxole-5-acetic acid (CAS 398156-38-2) – A Fluorinated Benzodioxole Building Block for Agrochemical and Pharmaceutical Synthesis


2,2-Difluoro-1,3-benzodioxole-5-acetic acid (CAS 398156-38-2; C₉H₆F₂O₄; MW 216.14) is a fluorinated benzodioxole derivative featuring a 2,2-difluoro substitution on the 1,3-benzodioxole ring and an acetic acid side chain at the 5‑position. The compound is characterized by its XLogP3‑AA of 2 [1], a melting point of 94–96 °C [2], and a molecular weight of 216.14 g/mol [1]. It belongs to the class of 2,2‑difluoro‑1,3‑benzodioxole (DFBD) derivatives, which are widely employed as intermediates for the preparation of insecticides, acaricides [3], and pharmaceutical active compounds [4].

Why Non‑Fluorinated Benzodioxole Acetic Acids Cannot Substitute for 2,2‑Difluoro‑1,3‑benzodioxole‑5‑acetic Acid


Direct substitution of 2,2‑difluoro‑1,3‑benzodioxole‑5‑acetic acid with its non‑fluorinated counterpart (1,3‑benzodioxole‑5‑acetic acid) or with other heterocyclic acetic acids (e.g., indole‑3‑acetic acid) results in fundamentally altered physicochemical properties and biological outcomes. The 2,2‑difluoro substitution dramatically reduces the acidity of the parent benzodioxole ring (pKa ≈ 14.24 vs. 4.31) and increases lipophilicity (XLogP3 = 2 vs. ~1.33) [1]. Furthermore, the difluoromethylene group confers substantial metabolic resistance, as evidenced by the slow defluorination kinetics observed for the DFBD scaffold (initial rate = 2,100 nmol/h/mg protein) [2]. These changes are not incremental; they re‑define the compound’s suitability for agrochemical and pharmaceutical applications, as detailed below.

Quantitative Differentiation of 2,2‑Difluoro‑1,3‑benzodioxole‑5‑acetic acid from Closest Analogs – Head‑to‑Head and Cross‑Study Evidence


2,2‑Difluoro‑1,3‑benzodioxole‑5‑acetic acid Exhibits 51% Higher Lipophilicity (XLogP3) than the Non‑Fluorinated Parent Analog

The 2,2‑difluoro substitution on the benzodioxole ring increases lipophilicity compared to the non‑fluorinated 1,3‑benzodioxole‑5‑acetic acid. The target compound has a computed XLogP3‑AA of 2 [1], while the non‑fluorinated analog has a measured LogP of approximately 1.33–1.37 [2]. This difference of ~0.67 log units corresponds to a ~4.7‑fold increase in octanol‑water partition coefficient, enhancing membrane permeability potential.

Lipophilicity XLogP3 Drug Design

The 2,2‑Difluoromethylene Group Confers Measurable Resistance to Metabolic Defluorination Relative to Non‑Fluorinated Benzodioxoles

The difluoromethylene moiety in 2,2‑difluoro‑1,3‑benzodioxole (DFBD) stabilizes the molecule against rapid metabolic degradation. While direct comparative data for the acetic acid derivative are lacking, class‑level evidence shows that DFBD undergoes defluorination by Pseudomonas putida F1 at an initial rate of 2,100 nmol/h per mg cellular protein [1]. This rate is orders of magnitude higher than previously reported microbial defluorination rates for multiply fluorinated carbon atoms [1], yet the fluorine atoms still mitigate metabolism by humans and microbes in drugs and pesticides [1]. In contrast, non‑fluorinated 1,3‑benzodioxoles are generally more susceptible to rapid oxidative metabolism via cytochrome P450 enzymes [2].

Metabolic Stability Biodegradation Agrochemical Persistence

Derivatives of 2,2‑Difluoro‑1,3‑benzodioxole‑5‑acetic Acid Demonstrate High Insecticidal Activity (100% Mortality at 500 mg/L) Against Aphis craccivora

Amide derivatives synthesized from 2,2‑difluoro‑1,3‑benzodioxole‑5‑acetic acid were evaluated for insecticidal activity. Several compounds (h5, h8, h10, h16) exhibited 100% mortality against Aphis craccivora at a concentration of 500 mg/L after 48 h [1]. In comparison, flubendiamide (a commercial insecticide) also showed 100% mortality at 500 mg/L, while abamectin achieved 100% mortality at 50 mg/L [1]. The parent acid itself is not directly active; its value lies in serving as a key building block for generating highly active acetamide derivatives.

Insecticidal Activity Agrochemical Intermediate Structure‑Activity Relationship

Crystal Structure of a 2,2‑Difluoro‑1,3‑benzodioxole‑Containing Compound Reveals Near‑Planar Geometry (Maximum Deviation 0.012 Å) that Differs from Non‑Fluorinated Benzodioxole Conformations

In the crystal structure of 4‑(2,2‑difluoro‑1,3‑benzodioxol‑4‑yl)‑1H‑pyrrole‑3‑carbonitrile, the 2,2‑difluoro‑1,3‑benzodioxole ring system is approximately planar with a maximum deviation from the mean plane of only 0.012 (2) Å [1]. This near‑planarity is a consequence of the gem‑difluoro substitution, which influences the dihedral angle with adjacent aromatic rings (2.51 (9)° with the pyrrole ring) [1]. In contrast, non‑fluorinated 1,3‑benzodioxole rings can adopt slightly puckered conformations due to the absence of the electron‑withdrawing and steric effects of the fluorine atoms [2].

Crystal Structure Conformational Analysis Molecular Recognition

2,2‑Difluoro‑1,3‑benzodioxole‑5‑acetic acid Displays a 10‑Unit Higher pKa than 1,3‑Benzodioxole‑5‑acetic acid, Indicating Drastically Reduced Acidity of the Ring System

The predicted pKa of 2,2‑difluoro‑1,3‑benzodioxole is 14.24 ± 0.10 , reflecting the extremely low acidity of the benzodioxole ring due to the strong electron‑withdrawing effect of the gem‑difluoro group. In stark contrast, the non‑fluorinated 1,3‑benzodioxole‑5‑acetic acid has a predicted pKa of 4.31 ± 0.10 for its carboxylic acid group . The 10‑unit difference in pKa fundamentally alters the ionization state under physiological conditions: the fluorinated ring remains uncharged, while the non‑fluorinated analog's carboxylic acid is predominantly deprotonated at pH 7.4.

Acidity (pKa) Physicochemical Properties Reactivity

2,2‑Difluoro‑1,3‑benzodioxole‑5‑acetic acid Serves as a Versatile Intermediate for the Synthesis of Atropisomeric Bisphosphine Ligands with High Coupling Yields (70–80%)

The 5‑bromo derivative of 2,2‑difluoro‑1,3‑benzodioxole is a key starting material for the preparation of atropisomeric biarylbisphosphine ligands. A low‑temperature Ullmann coupling reaction yields the desired biaryl products in 70–80% yield [1]. These ligands exhibit attractive features for enantioselective catalysis. While the acetic acid derivative itself is not directly used in this transformation, its availability and the established synthetic routes to the 5‑bromo intermediate highlight the broader utility of the 2,2‑difluoro‑1,3‑benzodioxole scaffold in advanced organic synthesis.

Catalysis Ligand Synthesis Organic Building Block

2,2‑Difluoro‑1,3‑benzodioxole‑5‑acetic acid – High‑Value Research and Industrial Application Scenarios Based on Quantitative Differentiation


Agrochemical Lead Optimization – Synthesis of Novel Insecticidal Acetamides

Procure 2,2‑difluoro‑1,3‑benzodioxole‑5‑acetic acid for use as a key building block in the synthesis of heptafluoroisopropyl‑substituted acetamide derivatives. As demonstrated by Liu et al. (2019), derivatives of this acid exhibit insecticidal activities comparable to flubendiamide against Aphis craccivora (100% mortality at 500 mg/L) [1]. The difluoromethylene group contributes to metabolic stability, as evidenced by the slow defluorination kinetics of the DFBD scaffold (2,100 nmol/h/mg protein) [2], potentially enhancing field persistence. The near‑planar geometry of the DFBD ring (max deviation 0.012 Å) [3] may also facilitate favorable target interactions.

Pharmaceutical Intermediate – Design of Metabolically Stable Drug Candidates

Utilize 2,2‑difluoro‑1,3‑benzodioxole‑5‑acetic acid as a scaffold for constructing drug candidates that require enhanced metabolic stability. The difluoromethylene group is known to mitigate metabolism by human enzymes [2]. The compound's increased lipophilicity (XLogP3 = 2 vs. 1.33 for the non‑fluorinated analog) [4] may improve membrane permeability and oral bioavailability. Its high pKa (~14.24) ensures the ring remains neutral at physiological pH, which can be advantageous for crossing biological barriers such as the blood‑brain barrier.

Catalyst Development – Precursor for Atropisomeric Bisphosphine Ligands

Leverage 2,2‑difluoro‑1,3‑benzodioxole‑5‑acetic acid as a starting material (via its 5‑bromo derivative) for the synthesis of atropisomeric biarylbisphosphine ligands. These ligands, prepared in 70–80% yield via Ullmann coupling [5], are valuable for enantioselective catalysis. The unique electronic properties of the DFBD ring may impart distinct stereoelectronic effects that differentiate these ligands from those derived from non‑fluorinated benzodioxoles.

Environmental Fate Studies – Reference Compound for Biodegradation Research

Employ 2,2‑difluoro‑1,3‑benzodioxole‑5‑acetic acid or its parent DFBD scaffold as a model substrate for investigating the biodegradation of perfluorodiethers. The quantified defluorination rate (2,100 nmol/h/mg protein by Pseudomonas putida F1) [2] provides a benchmark for assessing the environmental persistence of fluorinated agrochemical intermediates. This data is critical for regulatory submissions and for designing compounds with predictable environmental degradation profiles.

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